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Compound of Interest

Compound Name: N-Dodecyllactobionamide

Cat. No.: B3026313 Get Quote

An In-depth Review of Synthesis, Physicochemical Properties, and Biomedical Applications

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of N-alkyl-

lactobionamides. These amphiphilic molecules consist of a hydrophilic lactobionamide

headgroup, derived from lactose, and a hydrophobic alkyl tail. The presence of the galactose

moiety in the lactobionamide headgroup makes these compounds promising candidates for

targeted drug delivery to hepatocytes, which express the asialoglycoprotein receptor (ASGPR)

that specifically recognizes galactose and N-acetylgalactosamine residues.[1][2][3][4] This

technical guide provides a comprehensive overview of the synthesis, physicochemical

properties, and potential applications of N-Dodecyllactobionamide in drug delivery and

biomedical engineering, with a focus on providing detailed experimental protocols and

quantitative data.

Core Concepts: Synthesis and Physicochemical
Properties
The synthesis of N-alkyl-lactobionamides is typically achieved through the amidation of

lactobionic acid with a corresponding N-alkyl-amine.[1] While a specific protocol for N-
Dodecyllactobionamide is not readily available in the literature, a detailed procedure for the

closely related N-dodecyl-N-methyllactobionamide provides a robust template.[1] The
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introduction of a methyl group on the amide nitrogen has been shown to increase the solubility

of these surfactants.[1]

The physicochemical properties of N-alkyl-lactobionamides are crucial for their application in

drug delivery. These properties, particularly the critical micelle concentration (CMC), dictate

their self-assembly behavior in aqueous solutions to form micelles, which can encapsulate

hydrophobic drugs.[1][5] The CMC is the concentration at which surfactant monomers begin to

aggregate into micelles.[6] Below the CMC, the surfactant exists as individual molecules, while

above the CMC, any additional surfactant will predominantly form micelles.[5]

Table 1: Physicochemical Properties of N-Dodecyl-N-
methyllactobionamide
Data inferred from Sokołowski, A., et al. (2001) for N-dodecyl-N-methyllactobionamide as a

close structural analog of N-Dodecyllactobionamide.[1]

Property Value Unit

Critical Micelle Concentration

(CMC)
0.46 mM

Surface Tension at CMC

(γ_cmc)
39.5 mN/m

Surface Excess Concentration

(Γ_max)
2.5 x 10⁻¹⁰ mol/cm²

Minimum Area per Molecule

(A_min)
0.66 nm²

Krafft Temperature < 5 °C

Experimental Protocols
This section provides detailed methodologies for the synthesis of N-Dodecyllactobionamide
and its formulation into drug-loaded nanoparticles, along with characterization and in vitro

evaluation techniques.
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Synthesis of N-Dodecyllactobionamide (Adapted
Protocol)
This protocol is adapted from the synthesis of N-alkyl-N-methyllactobionamides.[1]

Materials:

Lactobionic acid

Dodecylamine

Methanol

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

Activation of Lactobionic Acid: Dissolve lactobionic acid in methanol. Add DCC (and NHS if

used) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic

acid group.

Amidation: Slowly add a solution of dodecylamine in methanol to the activated lactobionic

acid mixture. Let the reaction proceed at room temperature overnight with continuous

stirring.

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the

methanol under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using

a gradient of ethyl acetate and hexane as the eluent.
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Characterization: Confirm the structure and purity of the final product using techniques such

as ¹H NMR, ¹³C NMR, and mass spectrometry.

Lactobionic Acid Activated Lactobionic AcidDCC, Methanol

Dodecylamine

N-Dodecyllactobionamide
Amidation

Click to download full resolution via product page

Caption: Synthesis of N-Dodecyllactobionamide via amidation.

Formulation of Drug-Loaded N-Dodecyllactobionamide
Nanoparticles
This protocol describes the preparation of drug-loaded micelles using the thin-film hydration

method.[7]

Materials:

N-Dodecyllactobionamide

Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

Chloroform or other suitable organic solvent

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Film Formation: Dissolve N-Dodecyllactobionamide and the hydrophobic drug in

chloroform in a round-bottom flask.

Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to

form a thin film on the inner surface of the flask.
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Hydration: Add PBS (pH 7.4) to the flask and hydrate the film by rotating the flask at a

temperature above the Krafft temperature of the surfactant. Sonication can be used to

facilitate the formation of a homogenous nanoparticle suspension.

Purification: Remove any unloaded drug aggregates by filtration through a 0.22 µm syringe

filter.

Preparation

Formulation

Purification
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Caption: Workflow for drug-loaded nanoparticle formulation.

Characterization of Nanoparticles
Dynamic Light Scattering (DLS) and Zeta Potential:[8][9]
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Purpose: To determine the size distribution (hydrodynamic diameter) and surface charge

(zeta potential) of the nanoparticles.

Procedure: Dilute the nanoparticle suspension in PBS. Analyze the sample using a DLS

instrument. The zeta potential is measured using the same instrument by applying an electric

field and measuring the electrophoretic mobility of the nanoparticles.

Transmission Electron Microscopy (TEM):

Purpose: To visualize the morphology and size of the nanoparticles.

Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper

grid. Allow the sample to air-dry. The grid is then imaged using a transmission electron

microscope.

Drug Loading and Encapsulation Efficiency
Procedure:

Lyse a known amount of the drug-loaded nanoparticle suspension using a suitable solvent

(e.g., methanol) to release the encapsulated drug.

Quantify the amount of drug using a suitable analytical method, such as High-Performance

Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following

formulas:

DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.[10][11][12]

Materials:
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Hepatocellular carcinoma cell line (e.g., HepG2)

Normal hepatocyte cell line (for selectivity assessment)

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

Penicillin-Streptomycin

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Procedure:

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and

allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of free drug, drug-loaded

nanoparticles, and empty nanoparticles for 24, 48, or 72 hours. Include untreated cells as a

control.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the control and determine the

IC50 value (the concentration of the drug that inhibits 50% of cell growth).
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Potential Application: Targeted Drug Delivery to
Hepatocytes
The galactose moiety of N-Dodecyllactobionamide makes it an ideal candidate for targeting

the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[4][13][14] This allows

for the specific delivery of anticancer drugs to liver cancer cells, potentially increasing

therapeutic efficacy while reducing systemic side effects.
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Caption: ASGPR-mediated targeted drug delivery to hepatocytes.
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Conclusion
N-Dodecyllactobionamide holds significant promise as a versatile and effective excipient in

the field of drug delivery. Its amphiphilic nature allows for the formulation of stable

nanoparticles for the encapsulation of hydrophobic drugs, while its lactobionamide headgroup

provides a valuable tool for targeted delivery to liver cells. The detailed protocols and compiled

data in this guide are intended to serve as a valuable resource for researchers and drug

development professionals exploring the potential of this and related compounds in developing

novel and effective therapeutic strategies. Further research is warranted to fully elucidate the

specific properties and in vivo performance of N-Dodecyllactobionamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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